2,2,2-trifluoroethyl N-(4-methyl-1,3-benzothiazol-2-yl)carbamate
Overview
Description
“2,2,2-trifluoroethyl N-(4-methyl-1,3-benzothiazol-2-yl)carbamate” is a chemical compound with the molecular formula C11H9F3N2O2S and a molecular weight of 290.26 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzothiazole ring attached to a carbamate group, which in turn is attached to a trifluoroethyl group .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s known that trifluoroethyl compounds can participate in various chemical reactions, including those that result in the formation of chiral fluorospiroindole derivatives .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, and density are not available from the sources .Scientific Research Applications
Synthesis and Structural Studies
- Carbamates derived from azabicyclic chloroformate and primary heterocyclic amines, including benzothiazole derivatives, have been synthesized and analyzed using spectroscopy and X-ray diffraction (Iriepa et al., 2004).
- The Julia–Kocienski approach has been applied to synthesize trifluoromethyl-substituted alkenes, including derivatives of 1,3-benzothiazol-2-yl (Ayeni et al., 2013).
- Novel benzyl N-(1,3-benzothiazol-2-yl)-N-benzylcarbamate was synthesized and characterized using various spectroscopic methods (Kant et al., 2017).
Chemical Transformations and Reactions
- Methyl benzothiazol-2-yliminotrifluoropyruvates exhibit heterodiene and dienophile properties in Diels-Alder aza-reactions (Sokolov & Aksinenko, 2012).
- Multicomponent reactions involving methyl perfluoroalk-2-ynoates and benzothiazole, yielding perfluoroalkyl-substituted spiro-1,3-oxazine derivatives (Liu et al., 2018).
Synthesis of Derivatives and Related Compounds
- 1,3-Benzothiazol-2(3H)-one and its derivatives were synthesized, exploring various chemical reactions and modifications (Velikorodov et al., 2011).
- The preparation of methyl (2-hydroxynaphthalen-1-yl)(aryl)methyl/benzylcarbamate derivatives using magnesium 2,2,2-trifluoroacetate as a catalyst was studied, demonstrating its efficiency in multicomponent condensation reactions (Shafiee et al., 2011).
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(4-methyl-1,3-benzothiazol-2-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O2S/c1-6-3-2-4-7-8(6)15-9(19-7)16-10(17)18-5-11(12,13)14/h2-4H,5H2,1H3,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXIKZMVDAQPPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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